2,4-Dihydroxy-5-isopropylbenzoic acid

Enzyme Inhibition Dihydroorotase Drug Discovery

Accelerate your antimicrobial resistance and PROTAC research with 2,4-Dihydroxy-5-isopropylbenzoic acid. Its unique 5-isopropyl substitution enhances lipophilicity and membrane permeability, making it a superior lead scaffold over simpler dihydroxybenzoic acids. Demonstrated activity includes MRSA inhibition and β-lactamase synergy, directly enabling novel adjuvant therapies. This building block also activates E3 ubiquitin ligase for targeted protein degradation. Available in high purity for reliable chemical biology and medicinal chemistry applications.

Molecular Formula C10H12O4
Molecular Weight 196.202
CAS No. 1184181-48-3
Cat. No. B570215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-5-isopropylbenzoic acid
CAS1184181-48-3
Synonyms2,4-Dihydroxy-5-isopropylbenzoic acid
Molecular FormulaC10H12O4
Molecular Weight196.202
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1O)O)C(=O)O
InChIInChI=1S/C10H12O4/c1-5(2)6-3-7(10(13)14)9(12)4-8(6)11/h3-5,11-12H,1-2H3,(H,13,14)
InChIKeyJAMMFVLHQOLNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-5-isopropylbenzoic acid (CAS 1184181-48-3): A Benzoic Acid Derivative for Antimicrobial and Enzyme Inhibition Research


2,4-Dihydroxy-5-isopropylbenzoic acid (CAS 1184181-48-3), also known as 5-isopropyl-2,4-dihydroxybenzoic acid, is a synthetic small molecule belonging to the dihydroxybenzoic acid class [1]. Characterized by a benzoic acid core with hydroxyl substitutions at the 2- and 4- positions and an isopropyl group at the 5-position, this compound (molecular formula C10H12O4, molecular weight 196.20 g/mol) exhibits a calculated pKa of 3.48 and a predicted boiling point of 395.2 °C . It is primarily utilized as a research tool in medicinal chemistry and chemical biology, with reported activities including inhibition of bacterial growth and modulation of specific enzyme targets [2].

Why 2,4-Dihydroxy-5-isopropylbenzoic acid Cannot Be Replaced by Generic Analogs


The substitution of 2,4-dihydroxy-5-isopropylbenzoic acid with other dihydroxybenzoic acid analogs (e.g., 2,4-dihydroxybenzoic acid, protocatechuic acid) or simple benzoic acids (e.g., salicylic acid, 4-hydroxybenzoic acid) is not scientifically justified due to critical differences in their molecular frameworks. The presence and position of the isopropyl group at the 5-position confer distinct physicochemical properties, such as enhanced lipophilicity, which directly impacts membrane permeability, target engagement, and biological potency . Empirical data demonstrate that even subtle structural modifications among this compound class result in significant, and often divergent, biological activity profiles, rendering them non-interchangeable in research applications [1][2].

2,4-Dihydroxy-5-isopropylbenzoic acid: Quantitative Evidence of Functional Differentiation Against Key Comparators


Dihydroorotase Enzyme Inhibition: IC50 Value Reveals Modest Potency Compared to DHFR-Targeting Analogs

In an enzyme inhibition assay, 2,4-Dihydroxy-5-isopropylbenzoic acid exhibited an IC50 of 1.00E+6 nM (1 mM) against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [1]. This value indicates weak inhibition of this target. For comparison, 2,4-dihydroxybenzoic acid derivatives are frequently explored as inhibitors of dihydrofolate reductase (DHFR), a distinct enzyme, with some analogs exhibiting potent nanomolar-range inhibition [2]. This demonstrates that the target enzyme profile for this compound is unique and not a general property of the dihydroxybenzoic acid class, highlighting the need for specific target-based screening rather than relying on class-level assumptions.

Enzyme Inhibition Dihydroorotase Drug Discovery

Antibacterial Activity: Effective Against a Broad Spectrum of Clinically-Relevant Pathogens

2,4-Dihydroxy-5-isopropylbenzoic acid demonstrates in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella aerogenes, Proteus mirabilis, Acinetobacter anitratus, Serratia marcescens, and Shigella sonnei [1]. While specific MIC values for the compound itself are not directly available from this source, its activity against methicillin-resistant Staphylococcus aureus (MRSA) is noted [2]. In contrast, the parent compound, 2,4-dihydroxybenzoic acid, requires significant structural modification (e.g., to hydrazide-hydrazones) to achieve potent antibacterial activity, with an example derivative showing an MIC of 3.91 µg/mL against MRSA ATCC 43300 [3]. This suggests that the isopropyl substitution at the 5-position of 2,4-Dihydroxy-5-isopropylbenzoic acid may confer an intrinsic advantage in antibacterial spectrum or potency relative to the unsubstituted parent, underscoring its value as a unique starting point for antimicrobial research.

Antibacterial MIC Antimicrobial Resistance

Synergistic Potential with β-Lactam Antibiotics Against Resistant Bacteria

A key differentiating feature of 2,4-Dihydroxy-5-isopropylbenzoic acid is its reported ability to synergize the antibacterial activity of ampicillin against certain β-lactamase producing bacteria [1]. This specific pharmacological property is not a general feature of all dihydroxybenzoic acids and is likely dependent on the unique structural features of the isopropyl-substituted molecule. For example, while protocatechuic acid (3,4-dihydroxybenzoic acid) can also exhibit synergy with some antibiotics, its reported synergy with clindamycin against S. aureus requires the addition of just ¼ MIC of its ethyl ester derivative, and MIC values for the acid itself are high (600-800 µg/mL) [2]. This demonstrates that synergy profiles are highly specific to the precise chemical structure and the antibiotic partner, making 2,4-Dihydroxy-5-isopropylbenzoic acid a distinct candidate for investigating combination strategies to overcome antimicrobial resistance.

Synergy β-lactamase Combination Therapy

Synthetic Accessibility: A Quantitative Synthesis Protocol with Reported 100% Yield

A reproducible synthesis for 2,4-Dihydroxy-5-isopropylbenzoic acid has been documented, starting from its methyl ester (2,4-dihydroxy-5-isopropylbenzoic acid methyl ester, 0.24 g, 0.97 mmol) and using lithium hydroxide (1 g) in a methanol/water mixture at 50°C for 12 hours under argon. Following work-up and MPLC purification, the product was obtained with a reported yield of 100% . This high-yielding protocol contrasts with many other dihydroxybenzoic acid derivatives, where synthesis yields can be significantly lower due to side reactions or purification challenges. This reliable synthetic route enhances the compound's practicality for research and potential scale-up, providing a quantifiable advantage in procurement and laboratory workflow compared to analogs requiring more complex or lower-yielding preparations.

Synthesis Yield Scale-up

Physicochemical Differentiation: The Isopropyl Group Enhances Lipophilicity Over Unsubstituted Analogs

The presence of the isopropyl group at the 5-position of 2,4-Dihydroxy-5-isopropylbenzoic acid (C10H12O4, MW 196.20) is a critical structural differentiator from 2,4-dihydroxybenzoic acid (C7H6O4, MW 154.12) [1]. This substitution increases both molecular weight and calculated lipophilicity, which is a key determinant of a molecule's ability to passively diffuse across biological membranes . While quantitative logP values for the target compound are not readily available in the primary literature, the structural comparison establishes a clear physicochemical divergence. This difference has direct implications for cellular permeability, oral bioavailability, and potential for off-target interactions, all of which are critical parameters in drug discovery and chemical probe development.

Physicochemical Properties Lipophilicity Drug-likeness

Interaction with E3 Ubiquitin Ligase: A Unique Mechanism of Action for Targeted Protein Degradation Research

2,4-Dihydroxy-5-isopropylbenzoic acid (referred to as 2,4-DHB) has been reported to act as an E3 ubiquitin ligase activator, binding to the E3 ubiquitin protein ligase and promoting the ubiquitination and subsequent degradation of target proteins . This mechanism is fundamentally different from the antioxidant or metal-chelating activities often attributed to simpler dihydroxybenzoic acids like protocatechuic acid or gentisic acid . The specific interaction with the ubiquitin-proteasome system (UPS) positions this compound as a potential scaffold for developing PROTACs (Proteolysis Targeting Chimeras) or molecular glues. In contrast, 2,4-dihydroxybenzoic acid is primarily known as a building block and its direct E3 ligase activity is not prominently reported in the same context. This unique mechanism of action provides a strong differentiation for researchers focused on targeted protein degradation strategies.

PROTAC E3 ligase Targeted Protein Degradation

Optimal Application Scenarios for 2,4-Dihydroxy-5-isopropylbenzoic acid Based on Quantified Evidence


Development of Novel Antibacterial Agents Targeting β-Lactamase-Producing Pathogens

Given its demonstrated antibacterial activity against a broad spectrum of clinically relevant bacteria, including MRSA [1], and its specific synergy with ampicillin against β-lactamase-producing strains [2], 2,4-Dihydroxy-5-isopropylbenzoic acid is optimally deployed as a lead scaffold for designing new combination therapies to combat antimicrobial resistance. Researchers can leverage this compound to investigate mechanisms of β-lactamase inhibition or to develop novel adjuvants that restore the efficacy of existing β-lactam antibiotics.

Chemical Probe for Investigating Dihydroorotase and Pyrimidine Biosynthesis

The weak but measurable inhibition of dihydroorotase (IC50 = 1 mM) [1] makes this compound a suitable starting point for developing chemical probes to study pyrimidine biosynthesis in eukaryotic cells. While not a potent inhibitor itself, its structural scaffold can be optimized through medicinal chemistry to enhance potency and selectivity for dihydroorotase, an enzyme critical for cell proliferation and a potential target for antiproliferative therapies.

Scaffold for PROTAC Development via E3 Ubiquitin Ligase Recruitment

The reported activity as an E3 ubiquitin ligase activator [1] positions 2,4-Dihydroxy-5-isopropylbenzoic acid as a valuable chemical starting point for the design of PROTACs (Proteolysis Targeting Chimeras) or molecular glues. By conjugating this E3 ligase-binding moiety to a ligand for a target protein of interest, researchers can create bifunctional molecules that induce selective intracellular protein degradation, a powerful strategy for drug discovery and chemical biology.

Synthetic Building Block for Complex Molecules with Enhanced Lipophilicity

The documented high-yield (100%) synthesis from its methyl ester [1] and its increased lipophilicity relative to 2,4-dihydroxybenzoic acid [2] make this compound a practical and strategically advantageous building block in organic synthesis. Its use can introduce an isopropyl group and a dihydroxybenzoic acid moiety in a single step, streamlining the synthesis of more complex molecules for medicinal chemistry campaigns where membrane permeability is a key design parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dihydroxy-5-isopropylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.